molecular formula C20H19N3O4 B5290547 N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No.: B5290547
M. Wt: 365.4 g/mol
InChI Key: KYFYAPLWAAVUIZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPA is a pyridazine derivative, which has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide in lab experiments is its ability to exhibit multiple therapeutic properties, making it a versatile tool for studying various biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential applications in the treatment of other neurological disorders, such as Huntington's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide involves a multi-step process that starts with the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form the intermediate compound, ethyl 2-(2,5-dimethoxyphenyl)acetate. This intermediate is then reacted with hydrazine hydrate to form the pyridazine ring. Finally, the pyridazine intermediate is reacted with phenylhydrazine to form the desired product, this compound.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and analgesic effects. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-15-8-10-18(27-2)17(12-15)21-19(24)13-23-20(25)11-9-16(22-23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFYAPLWAAVUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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